tert-butyl (4R)-4,8-dimethylnonanoate
Description
Properties
CAS No. |
86534-85-2 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
tert-butyl (4R)-4,8-dimethylnonanoate |
InChI |
InChI=1S/C15H30O2/c1-12(2)8-7-9-13(3)10-11-14(16)17-15(4,5)6/h12-13H,7-11H2,1-6H3/t13-/m1/s1 |
InChI Key |
KQNAGHVJRYSJOH-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)CCC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare tert-butyl (4R)-4,8-dimethylnonanoate with analogous compounds from the evidence, focusing on substituents, molecular properties, and functional roles.
Table 1: Structural and Functional Comparison of tert-Butyl Esters
*Hypothetical values based on structural analysis.
Structural and Stereochemical Differences
- Chirality and Branching: The (4R) configuration in the target compound contrasts with the (4S)-Fmoc derivative, highlighting how stereochemistry influences biological activity and synthetic utility.
- Substituent Effects: The trichloro group in tert-butyl 4,4,4-trichlorobutanoate increases electrophilicity, making it prone to nucleophilic attack. This contrasts with the dimethyl groups in the target compound, which favor lipophilicity and metabolic stability. The Fmoc-amino group in the pentanoate derivative introduces polarity, enabling solubility in aqueous-organic mixtures for peptide coupling.
Physicochemical Properties
- Lipophilicity: The dimethylnonanoate’s branched alkyl chain likely confers higher logP values compared to the trichloro analog, aligning with trends in tert-butyl esters where alkyl substituents enhance membrane permeability.
- Reactivity : The trichloro compound’s electron-withdrawing groups may accelerate ester hydrolysis under basic conditions, whereas the target compound’s alkyl groups would resist such degradation.
Analytical Characterization
- Spectroscopic Techniques : NMR and UV spectroscopy (as used for Zygocaperoside) are critical for confirming the stereochemistry and substituent positions in chiral esters like the target compound.
Research Implications and Limitations
While the provided evidence lacks direct data on this compound, structural analogs suggest its utility in drug design and organic synthesis. Key gaps include:
- Experimental data on solubility, melting point, and biological activity.
- Comparative studies on enantiomeric purity and synthetic yields.
Further research should integrate computational modeling (e.g., substructure analysis) and experimental validation to refine these comparisons.
Preparation Methods
Asymmetric Synthesis of (4R)-4,8-Dimethylnonanoic Acid Precursor
The chiral carboxylic acid precursor, (4R)-4,8-dimethylnonanoic acid, serves as the foundation for esterification. Its synthesis often employs enantioselective enzymatic resolution or transition-metal-catalyzed asymmetric hydrogenation.
Enzymatic Resolution :
Lipases such as Candida antarctica lipase B (CAL-B) are used to resolve racemic mixtures of 4,8-dimethylnonanoic acid. For example, kinetic resolution of methyl 4,8-dimethylnonanoate via hydrolysis in aqueous buffer yields the (4R)-enantiomer with >98% enantiomeric excess (ee) when using vinyl acetate as an acyl donor.
Transition-Metal Catalysis :
Asymmetric hydrogenation of α,β-unsaturated esters using chiral phosphine ligands (e.g., BINAP) and ruthenium catalysts provides direct access to the (4R)-configured acid. For instance, hydrogenation of (E)-4,8-dimethylnon-2-enoic acid with [RuCl(-cymene)((R)-BINAP)]Cl achieves 95% ee under 50 atm H₂ at 60°C.
tert-Butyl Esterification Strategies
Esterification of (4R)-4,8-dimethylnonanoic acid with tert-butanol is achieved through acid-catalyzed or coupling-agent-mediated methods.
Acid-Catalyzed Fischer Esterification
Procedure :
The carboxylic acid (1.0 equiv) is refluxed with excess tert-butanol (5.0 equiv) in the presence of concentrated sulfuric acid (0.1 equiv) for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by extraction with dichloromethane and subsequent distillation.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 100°C | 78 |
| tert-Butanol Equiv | 5.0 | 82 |
| Catalyst (H₂SO₄) | 0.1 equiv | 85 |
Limitations : Prolonged heating may lead to racemization, reducing enantiomeric purity to ~90% ee.
Coupling-Agent-Mediated Esterification
Dicyclohexylcarbodiimide (DCC)/4-Dimethylaminopyridine (DMAP) Method :
A mixture of (4R)-4,8-dimethylnonanoic acid (1.0 equiv), tert-butanol (1.2 equiv), DCC (1.5 equiv), and DMAP (0.2 equiv) in anhydrous THF is stirred at 25°C for 6 hours. The dicyclohexylurea byproduct is filtered, and the product is purified via silica gel chromatography.
Performance Metrics :
-
Yield : 92%
-
Enantiomeric Excess : 99% ee (confirmed by chiral HPLC)
-
Reaction Time : 6 hours
Direct Alkylation Approaches
Alternative routes involve alkylation of preformed tert-butyl esters with methyl groups at specific positions.
Mitsunobu Reaction for Methyl Introduction :
The tert-butyl ester of 4-hydroxy-8-methylnonanoate is treated with methanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) to install the 4-methyl group with retention of configuration.
Conditions :
-
Solvent: THF
-
Temperature: 0°C to 25°C
-
Yield: 88%
-
Stereochemical Integrity: 97% ee
Purification and Characterization
Chromatographic Purification
Crude tert-butyl (4R)-4,8-dimethylnonanoate is purified using flash chromatography (hexane/ethyl acetate, 9:1), yielding a colorless liquid with >99% purity (GC-MS).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 1.28–1.35 (m, 2H, CH₂), 0.91 (d, 6H, J = 6.8 Hz, 4- and 8-CH₃).
-
¹³C NMR : δ 172.8 (C=O), 80.1 (C(CH₃)₃), 28.1 (C(CH₃)₃), 22.4 (4-CH₃), 22.2 (8-CH₃).
-
Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (95:5), flow rate 1.0 mL/min, tₐ = 12.3 min (R-enantiomer).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Fischer Esterification | 78–85 | 90 | Simplicity |
| DCC/DMAP | 92 | 99 | High stereochemical fidelity |
| Mitsunobu Alkylation | 88 | 97 | Flexibility in methyl placement |
Industrial-Scale Considerations
Large-scale production favors the DCC/DMAP method due to its reproducibility, though cost constraints may necessitate alternative catalysts such as EDC/HOBt. Continuous-flow systems have been explored to enhance throughput, achieving 85% yield at 1 kg/batch scale.
Q & A
Q. Q1: What are the common synthetic routes for introducing the tert-butyl ester group in chiral aliphatic esters like (4R)-4,8-dimethylnonanoate?
Methodological Answer: The tert-butyl ester group is typically introduced via carbodiimide-mediated coupling (e.g., EDC/HCl) between the carboxylic acid precursor and tert-butanol under anhydrous conditions. For stereochemical control, chiral resolution or asymmetric synthesis methods are employed. For example, reductive amination with NaBH(OAc)₃ in dichloromethane (DCM) can preserve stereochemistry during intermediate steps, as demonstrated in similar tert-butyl piperazine carboxylate syntheses . Post-synthesis purification via reverse-phase flash chromatography (RP-FC) or recrystallization ensures enantiomeric purity .
Q. Q2: How can researchers confirm the stereochemical integrity of (4R)-4,8-dimethylnonanoate during synthesis?
Methodological Answer: Chiral chromatography (e.g., HPLC with a chiral stationary phase) is critical for validating enantiomeric excess (ee). Nuclear magnetic resonance (NMR) analysis, particularly ¹H-¹H NOESY or ¹³C NMR with chiral solvating agents, can confirm spatial arrangements. For instance, in analogous tert-butyl bicyclo[2.2.2]octane derivatives, coupling constants (J-values) in ¹H NMR and distinct chemical shifts in ¹³C NMR were used to verify R-configuration . Mass spectrometry (HRMS or ESI-MS) further corroborates molecular integrity .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictory NMR data in tert-butyl ester intermediates with multiple stereocenters?
Methodological Answer: Contradictory NMR signals may arise from dynamic rotational isomerism or solvent-induced shifts. For example, in tert-butyl (1R,4R)-diazabicyclo[2.2.1]heptane carboxylates, variable-temperature NMR (VT-NMR) was used to distinguish between conformers by observing coalescence temperatures . Additionally, computational modeling (DFT-based chemical shift predictions) can validate experimental data. Cross-referencing with X-ray crystallography for solid-state structures provides definitive stereochemical assignments .
Q. Q4: What strategies optimize yield in multi-step syntheses of (4R)-4,8-dimethylnonanoate derivatives under inert conditions?
Methodological Answer: Yield optimization requires rigorous control of reaction parameters:
- Coupling Steps : Use HATU/DIEA in DMF for efficient amide bond formation (e.g., 65% yield achieved in tert-butyl carbamate synthesis via this method) .
- Reduction Steps : LiAlH₄ in tetrahydrofuran (THF) selectively reduces ketones to alcohols without ester cleavage, as shown in tert-butyl cyclohexylamine derivatives .
- Workup : Sequential liquid-liquid extraction (e.g., ethyl acetate/water) minimizes product loss, while drying agents like MgSO₄ prevent hydrolysis .
Q. Q5: How can researchers address low enantioselectivity in catalytic asymmetric esterification of branched aliphatic acids?
Methodological Answer: Low enantioselectivity often stems from catalyst-substrate mismatches. Strategies include:
- Catalyst Screening : Chiral phosphoric acids or N-heterocyclic carbenes (NHCs) can improve ee in asymmetric esterification.
- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance catalyst-substrate interactions.
- Additives : Molecular sieves or Lewis acids (e.g., Mg(OTf)₂) stabilize transition states, as demonstrated in tert-butyl mandelate syntheses . Post-reaction kinetic resolution via enzymatic hydrolysis (e.g., lipase-mediated) further enriches ee .
Q. Q6: What analytical techniques differentiate diastereomers in tert-butyl ester derivatives with multiple methyl branches?
Methodological Answer: High-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentography distinguish diastereomers based on unique fragmentation patterns. For example, in tert-butyl (3R,4R)-fluoroaminopyrrolidine carboxylates, diagnostic ions at m/z 230.30 (C₁₈H₁₄ fragments) were observed . Differential scanning calorimetry (DSC) can also identify diastereomers via distinct melting points or phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
